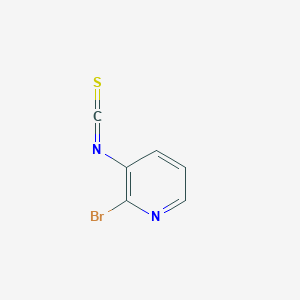

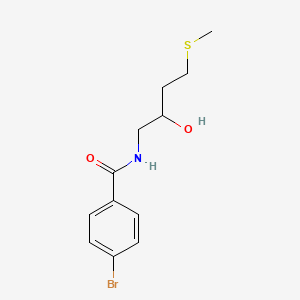

5-(((3-methylpyridin-2-yl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(((3-methylpyridin-2-yl)amino)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione is a chemical compound that is widely used in scientific research. It is also known as MPTP and is synthesized using several methods. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Isoxazole Strategy for α-Aminopyrrole Derivatives : A method involving "cyanide Michael addition/methylation/reductive isoxazole-pyrrole transformation" demonstrates the synthesis of pyrrolo[1,2-a]pyrimidine-7-carboxylates, showcasing the chemical versatility of related pyrimidine derivatives (Galenko et al., 2019).

- Synthesis of 5-Amidinobarbiturates : Introduces a new method for synthesizing a series of 5-amidinobarbiturates from reactions involving similar pyrimidine triones, highlighting a preparatively convenient approach for combinatorial chemistry applications (Paramonov et al., 2007).

Supramolecular Chemistry

- Bifunctional Aromatic N-Heterocycles : Discusses the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, demonstrating the importance of hydrogen-bond donors and acceptors in the design of supramolecular structures (Aakeröy et al., 2007).

Catalysis

- Copper(II) Complexes : Describes the synthesis of copper(II) complexes from pyrimidine-2,4,6-trione derivatives and their catalytic activities in the peroxidative oxidation of cyclohexane, revealing moderate activity under mild conditions (Fırıncı, 2019).

Antitumor Agents

- Pyridine Derivatives as Antimitotic Agents : Presents the antitumor activity observed in mice for related compounds, which are precursors to potent antimitotic agents, illustrating a potential pathway for the development of new antitumor drugs (Temple et al., 1992).

Molecular Diversity

- Tetrasubstituted Alkenes with Barbiturate Motif : Reports the synthesis of a library of tetrasubstituted alkenes containing a barbiturate motif, highlighting their potential for creating molecular diversity and their testing against various microorganisms (Al-Sheikh et al., 2020).

Propriétés

IUPAC Name |

6-hydroxy-5-[(E)-(3-methylpyridin-2-yl)iminomethyl]-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c1-6-3-2-4-12-8(6)13-5-7-9(16)14-11(18)15-10(7)17/h2-5H,1H3,(H3,14,15,16,17,18)/b13-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEHVEVSTSYJCJR-WLRTZDKTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N=CC2=C(NC(=O)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=CC=C1)/N=C/C2=C(NC(=O)NC2=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

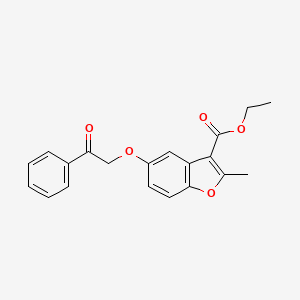

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2917888.png)

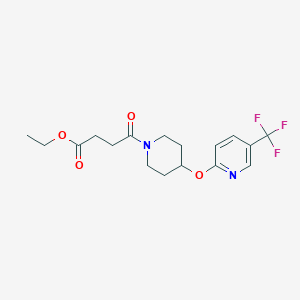

![2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2917890.png)

![3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2917892.png)

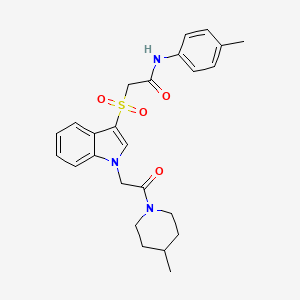

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917898.png)